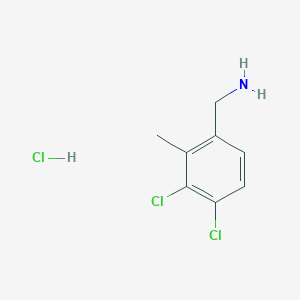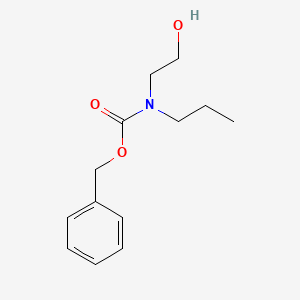
N-(trifluoroacetyl)tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Trifluoroacetyl)tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a trifluoroacetyl group. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly alter the reactivity and stability of the parent molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(trifluoroacetyl)tryptophan typically involves the reaction of tryptophan with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent the decomposition of the sensitive tryptophan moiety. The reaction proceeds as follows:
- Dissolve tryptophan in an organic solvent.
- Add trifluoroacetic anhydride or trifluoroacetyl chloride dropwise while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: N-(Trifluoroacetyl)tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The trifluoroacetyl group can be selectively reduced using mild reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Deprotected tryptophan.
Substitution: Substituted tryptophan derivatives.
科学研究应用
N-(Trifluoroacetyl)tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for the amino group in peptide synthesis.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(trifluoroacetyl)tryptophan involves its interaction with various molecular targets, primarily through its trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, altering their conformation and activity. The indole ring of tryptophan can also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
- N-(Trifluoroacetyl)glycine
- N-(Trifluoroacetyl)alanine
- N-(Trifluoroacetyl)phenylalanine
Comparison: N-(Trifluoroacetyl)tryptophan is unique among its analogs due to the presence of the indole ring, which imparts additional chemical reactivity and binding capabilities. This makes it particularly useful in applications requiring specific interactions with proteins and other biomolecules. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
属性
分子式 |
C13H11F3N2O3 |
|---|---|
分子量 |
300.23 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20) |
InChI 键 |
PCGKHZTZDMCZNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)

amine hydrochloride](/img/structure/B13497289.png)









